molecular formula C18H28O4 B1243199 (10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

Cat. No.: B1243199
M. Wt: 308.4 g/mol
InChI Key: KLFMLBSZQZVKDC-KDXRDGMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid is a complex organic compound characterized by multiple conjugated double bonds and functional groups

Scientific Research Applications

(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor molecules containing similar carbon skeletons. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods could include catalytic processes that utilize metal catalysts to facilitate the oxidation reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules with additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperatures.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism by which (10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (10E,12E,14E)-9-oxooctadeca-10,12,14-trienoic acid: Lacks the hydroxyl group at the 16th position.

    (10E,12E,14E)-16-hydroxy-9-octadeca-10,12,14-trienoic acid: Lacks the keto group at the 9th position.

Uniqueness

(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

InChI

InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+

InChI Key

KLFMLBSZQZVKDC-KDXRDGMUSA-N

Isomeric SMILES

CCC(/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O

Canonical SMILES

CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O

Synonyms

16-hydroxy-9-oxo-10,12,14-octadecatrienoic acid
16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid
CFAB acid
corchorifatty acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 2
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 3
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 4
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 5
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid
Reactant of Route 6
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid

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